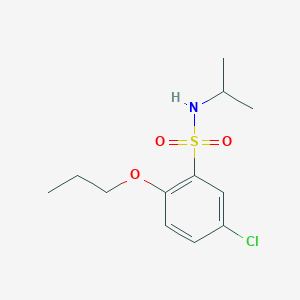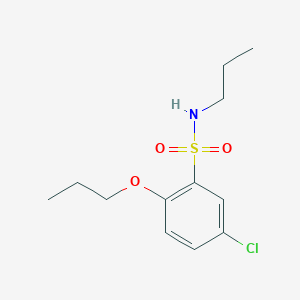![molecular formula C15H23BrN2O4S B272671 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for various indications.
Mechanism of Action
The exact mechanism of action of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation may help to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, it has been shown to reduce the activity of certain enzymes that break down these neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its specificity for certain neurotransmitter systems. This allows for more targeted studies of the effects of these systems on various behaviors and physiological processes. However, one limitation is that its effects may not fully translate to humans, and further research is needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several potential future directions for research on 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical models. Additionally, it may have applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and epilepsy. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesis Methods
The synthesis of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reduced to obtain 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol.
Scientific Research Applications
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various preclinical models. It has shown promising results as a potential treatment for anxiety, depression, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
properties
Product Name |
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C15H23BrN2O4S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23BrN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChI Key |
RSRMQNNJWLUPHS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)